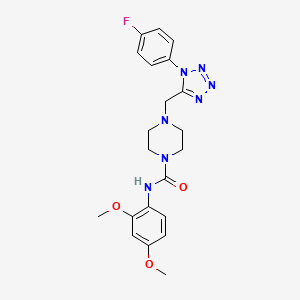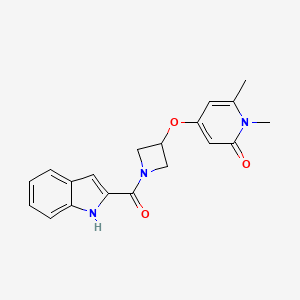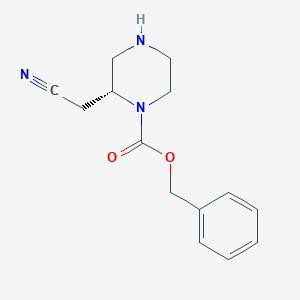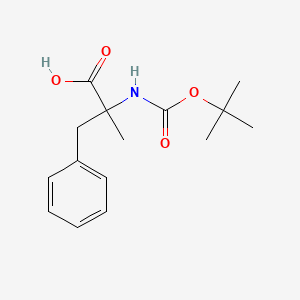
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a compound that falls within the class of organic heterocyclic chemicals It contains multiple functional groups, including an oxo group, thiophene, amide, thiadiazole, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2-carboxamide Formation
The starting material thiophene can be transformed into thiophene-2-carboxamide through an amidation reaction.
Typical reagents: Thiophene-2-carboxylic acid, ammonia or amine, and a dehydrating agent such as EDC or DCC.
Reaction conditions: Room temperature to moderate heat, typically in a solvent like dichloromethane or DMF.
Formation of 1,3,4-Thiadiazole Ring
Thiophene-2-carboxamide can be reacted with thionyl chloride (SOCl₂) to introduce a thio group, forming 1,3,4-thiadiazole.
Reaction conditions: Elevated temperature under reflux.
Formation of 4H-Pyran Ring
The thiadiazole derivative undergoes a cyclization reaction to form the 4H-pyran ring.
Common reagents: Phosphorus oxychloride (POCl₃), a base like pyridine.
Reaction conditions: High temperature, often under an inert atmosphere.
Attachment of Isopropoxybenzoate Group
Finally, an esterification reaction to attach the isopropoxybenzoate group to the pyran ring.
Reagents: Isopropoxybenzoic acid, coupling agents like DCC.
Reaction conditions: Ambient to slight heat, often in a polar solvent.
Industrial Production Methods
Large-scale production involves similar steps but is optimized for yield and cost. Flow chemistry and catalytic processes are commonly employed to increase efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene and thiadiazole moieties.
Reduction: : Reductive reactions can modify the carbonyl group or amide functionality.
Substitution: : Various nucleophilic substitution reactions can take place, particularly at the thiophene and benzene rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Alkylating agents, halogens for electrophilic substitutions.
Major Products
Depending on the reaction type, products can include various oxidized derivatives, reduced amides, and substituted benzene or thiophene compounds.
Scientific Research Applications
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is of interest in multiple research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure offers a variety of functional sites for chemical modifications.
Biology: : Potential as a bioactive compound, exhibiting antimicrobial, antifungal, or anticancer properties due to its heterocyclic structure.
Medicine: : Investigated for its potential to interact with biological targets, possibly used in drug development for various conditions.
Industry: : Application in creating new materials, especially where specific reactivity patterns are desired.
Mechanism of Action
The compound's effects stem from its ability to interact with molecular targets in biological systems:
Molecular Targets: : Enzymes, receptors, and DNA are potential targets.
Pathways Involved: : It may inhibit specific enzymes or modulate receptor activity, thus affecting cellular pathways like signal transduction or gene expression.
The thiophene and thiadiazole rings are particularly important for binding interactions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
4-oxo-4H-pyran Derivatives: : Like 4-oxo-4H-pyran-3-yl benzoates, they share the pyran ring but differ in other substituents, impacting their reactivity and applications.
Thiadiazole Compounds: : 1,3,4-Thiadiazole is a common scaffold in medicinal chemistry, with many derivatives exhibiting a range of biological activities.
List of Similar Compounds
4-oxo-6-methyl-4H-pyran-3-yl benzoate
5-(thiophene-2-carboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl isopropylbenzoate
By understanding these attributes, scientists and researchers can better appreciate the compound's potential and tailor its application to specific needs.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S3/c1-13(2)31-15-7-5-14(6-8-15)21(29)32-18-11-30-16(10-17(18)27)12-34-23-26-25-22(35-23)24-20(28)19-4-3-9-33-19/h3-11,13H,12H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAXTCAIMKJPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[3-(3-bromophenoxy)-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2779820.png)
![(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2779822.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779823.png)
![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)


